[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate
Description
[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted with a 2-pyridinyl group at the 1-position and a methylamine group at the 3-position. The oxalate counterion enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
oxalic acid;(1-pyridin-2-ylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.C2H2O4/c12-8-10-4-3-7-14(9-10)11-5-1-2-6-13-11;3-1(4)2(5)6/h1-2,5-6,10H,3-4,7-9,12H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCSXGZHYGPTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-72-5 | |
| Record name | 3-Piperidinemethanamine, 1-(2-pyridinyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine and formaldehyde under reductive amination conditions. The resulting amine is then treated with oxalic acid to form the oxalate salt. The reaction conditions usually involve:
Solvent: Methanol or ethanol
Catalyst: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst
Temperature: Room temperature to 50°C
Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: N-oxides of the piperidine ring
Reduction: Piperidine derivatives
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding Studies: It is used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical agents.
Industry:
Material Science: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural similarities with other piperidine derivatives substituted with aromatic or aliphatic groups. Below is a comparative analysis of select analogs:
Substituent Effects on Properties
- Pyridine vs. Oxetane/Pyrazole: The 2-pyridinyl group in the target compound provides aromatic π-π stacking capabilities, enhancing binding to biological targets compared to the polar oxetane in or the non-aromatic pyrazole in .
- Oxalate Salt : The oxalate counterion improves aqueous solubility relative to hydrochloride or freebase forms (e.g., dihydrochloride salts in ). This is critical for bioavailability in drug formulations.
- Methylamine Position : The C3 methylamine group offers a reactive site for further derivatization, distinguishing it from analogs like 1-(3-pyridinyl)piperidine , which lacks this functional group.
Unique Features of this compound
- Dual Functional Groups : The combination of a basic piperidine nitrogen, aromatic pyridine, and reactive methylamine enables multifaceted interactions with biological targets.
- Salt Form Advantages: The oxalate salt enhances solubility (logP ~1.2 estimated) compared to non-salt analogs like (3S)-1-ethylpiperidin-3-amine (logP ~2.1) , improving pharmacokinetic profiles.
- Stereochemical Precision : Unlike racemic mixtures in some analogs (e.g., 1-[(2R)-1-(3-pyridinyl)-2-pyrrolidinyl]methanamine ), the target compound’s defined stereochemistry at C3 may optimize binding specificity.
Biological Activity
[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate, a compound with potential pharmacological applications, has garnered interest due to its complex structure and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a pyridine moiety, which is known to influence its interaction with various biological targets. The oxalate salt form enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for several receptors:
- Histamine H3 Receptors : Compounds with similar structures have shown affinity for histamine H3 receptors, which are implicated in neurotransmission and pain modulation. The piperidine moiety is crucial for receptor binding, influencing analgesic activity in nociceptive and neuropathic pain models .
- Sigma Receptors : The compound also interacts with sigma receptors, which play roles in neuroprotection and modulation of pain pathways. Research indicates that the protonation state of the piperidine ring affects its binding affinity, thus enhancing its therapeutic potential .
Analgesic Effects
Studies have demonstrated that derivatives of [1-(2-Pyridinyl)-3-piperidinyl]methylamine exhibit significant analgesic properties. For instance, one study highlighted a compound that showed broad-spectrum analgesic activity in both acute and chronic pain models .
Neuroprotective Properties
Research has indicated that compounds similar to [1-(2-Pyridinyl)-3-piperidinyl]methylamine may offer neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress within neural tissues .
Case Studies
- Pain Management : In a comparative study involving various piperidine derivatives, [1-(2-Pyridinyl)-3-piperidinyl]methylamine was identified as having superior efficacy in reducing pain responses in animal models compared to other tested compounds .
- Neuroprotection : Another study assessed the neuroprotective effects of piperidine derivatives on neuronal cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and preserved neuronal function .
Comparative Analysis
To better understand the biological activity of [1-(2-Pyridinyl)-3-piperidinyl]methylamine, it is useful to compare it with similar compounds:
| Compound Name | Histamine H3 Affinity (nM) | Sigma-1 Receptor Affinity (nM) | Analgesic Activity |
|---|---|---|---|
| [1-(2-Pyridinyl)-3-piperidinyl]methylamine | 7.7 | 4.5 | High |
| KSK67 | 8.0 | 2958 | Moderate |
| KSK68 | 6.0 | 10 | Very High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
